molecular formula C18H17NO3S B2835353 2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide CAS No. 1177894-26-6

2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide

Cat. No.: B2835353
CAS No.: 1177894-26-6
M. Wt: 327.4
InChI Key: KGXQNYGCZHMCOZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide is a complex organic compound characterized by its aromatic structure and sulfonamide group. This compound is part of the broader class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalen-2-ylamine core. One common approach is the reaction of naphthalen-2-ylamine with methoxybenzene in the presence of a suitable catalyst, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.

Major Products Formed

  • Oxidation: : Sulfonic acids and other oxidized derivatives.

  • Reduction: : Amines and other reduced forms.

  • Substitution: : Nitro derivatives, bromo derivatives, and other substituted aromatic compounds.

Scientific Research Applications

2-Methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis

Properties

IUPAC Name

2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13-7-10-17(22-2)18(11-13)23(20,21)19-16-9-8-14-5-3-4-6-15(14)12-16/h3-12,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXQNYGCZHMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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